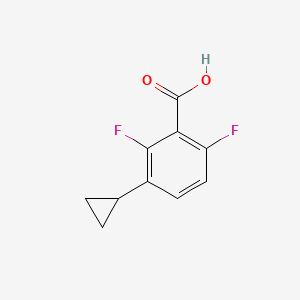

3-Cyclopropyl-2,6-difluorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8F2O2 |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

3-cyclopropyl-2,6-difluorobenzoic acid |

InChI |

InChI=1S/C10H8F2O2/c11-7-4-3-6(5-1-2-5)9(12)8(7)10(13)14/h3-5H,1-2H2,(H,13,14) |

InChI Key |

AYDAMRBOVNDOGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=C(C=C2)F)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Cyclopropyl 2,6 Difluorobenzoic Acid

Retrosynthetic Analysis of the 3-Cyclopropyl-2,6-difluorobenzoic acid Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The most logical disconnections involve the formation of the carbon-carbon bond between the aromatic ring and the cyclopropyl (B3062369) group, and the introduction of the carboxylic acid function.

One primary disconnection is at the cyclopropyl-aryl bond. This suggests a precursor such as a 3-halo-2,6-difluorobenzoic acid derivative that can undergo a cross-coupling reaction with a cyclopropylating agent. Alternatively, a 2,6-difluorobenzene derivative bearing a cyclopropyl group could be carboxylated.

Another key disconnection involves the carboxylic acid group. This points towards a precursor like 1-bromo-3-cyclopropyl-2,6-difluorobenzene, which can be converted to the target acid via metal-halogen exchange followed by carboxylation with carbon dioxide.

Classical and Established Synthetic Routes to this compound and Related Fluorobenzoic Acids

Classical synthetic methods for fluorobenzoic acids often rely on well-established transformations of readily available precursors.

The synthesis of this compound typically starts from difluorobenzene derivatives. A common starting material is 1,3-difluorobenzene. This precursor can be functionalized to introduce the necessary substituents in the correct positions. For instance, selective halogenation or nitration can provide handles for further transformations. The synthesis of related fluorobenzoic acids, such as 2,6-difluorobenzoic acid, often begins with the hydrolysis of 2,6-difluorobenzonitrile. chemicalbook.com Similarly, 3,5-difluorobenzoic acid can be prepared from 3,5-difluorobenzaldehyde. chemicalbook.com The preparation of 2-fluorobenzoic acid can be achieved from anthranilic acid. chemicalbook.com

Directed Ortho Metalation (DoM): This is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.org A directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.org For the synthesis of fluorobenzoic acids, a fluorine atom can act as a moderate directing group. organic-chemistry.org The resulting aryllithium species can then react with an electrophile. wikipedia.org

Carboxylation: The introduction of the carboxylic acid group is often achieved through the carboxylation of an organometallic intermediate. This typically involves the reaction of an organolithium or Grignard reagent with carbon dioxide (dry ice). almerja.com The reaction proceeds via nucleophilic attack of the organometallic compound on the electrophilic carbon of CO2. acs.org

Halogenation and Nitration: These are fundamental electrophilic aromatic substitution reactions used to introduce functional groups onto the benzene (B151609) ring, which can then be further manipulated.

Modern and Advanced Synthetic Approaches for Cyclopropyl- and Difluorobenzoic Acid Systems

More contemporary methods for constructing these complex molecules often employ catalytic systems that offer greater efficiency and selectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming carbon-carbon bonds. nih.govnih.gov It is particularly useful for introducing the cyclopropyl group onto the aromatic ring. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net The reaction typically involves the coupling of an aryl halide (e.g., 1-bromo-2,6-difluorobenzene (B153491) derivative) with a cyclopropylboronic acid or its trifluoroborate salt. nih.govorganic-chemistry.org The use of potassium cyclopropyltrifluoroborate (B8364958) is advantageous as it is more stable than the corresponding boronic acid. nih.govorganic-chemistry.org

| Catalyst/Ligand | Electrophile | Nucleophile | Conditions | Product | Yield |

| Pd(OAc)₂ / XPhos | Aryl Chloride | Potassium Cyclopropyltrifluoroborate | Toluene, K₃PO₄, 100 °C | Aryl Cyclopropane (B1198618) | Moderate to Excellent organic-chemistry.org |

| Pd(OAc)₂ / n-BuPAd₂ | Heteroaryl Chloride | Potassium Cyclopropyltrifluoroborate | Toluene, K₃PO₄, 100 °C | Heteroaryl Cyclopropane | Good organic-chemistry.org |

Ullmann-type Coupling: This copper-catalyzed reaction is another valuable tool for forming aryl-heteroatom and aryl-carbon bonds. dntb.gov.uaunito.itorganic-chemistry.orgwikipedia.orgmdpi.com While traditionally used for synthesizing biaryls and diaryl ethers, modern variations can be applied to the formation of the cyclopropyl-aryl bond, although less commonly than the Suzuki-Miyaura reaction for this specific transformation. Arenediazonium salts have been explored as electrophilic partners in Ullmann-type couplings. unito.it

The introduction of fluorine atoms into organic molecules is a critical aspect of synthesizing fluorinated compounds. mdpi.comcas.cnrsc.orgresearchgate.netbohrium.com While the target molecule already contains fluorine, understanding fluorination strategies is relevant for the synthesis of its precursors. Modern fluorination methods often employ electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI). mdpi.comcas.cn Catalytic methods for fluorination have been developed to achieve high selectivity. mdpi.com For instance, palladium-catalyzed C-H fluorination can be used to introduce fluorine atoms at specific positions. rsc.org

| Fluorinating Agent | Catalyst | Substrate | Conditions | Product |

| Selectfluor | β,β-diaryl serine catalyst | α-substituted β-diketones | MeCN, 40 °C, 24 h | α-fluorinated β-diketones mdpi.com |

| NFSI | [2.2]paracyclophane-based isothiourea catalyst | Carboxylic acids | Mild conditions | α-fluoroesters mdpi.com |

Cyclopropanation Methodologies Relevant to the 3-Position

The introduction of a cyclopropyl group at the 3-position of a 2,6-difluorinated aromatic precursor is a key challenge in the synthesis of the target molecule. Several cyclopropanation strategies are potentially applicable, often involving transition-metal-catalyzed reactions or the generation of carbene intermediates.

One plausible approach involves the use of a pre-functionalized 2,6-difluorobenzene derivative, such as a halide or triflate, at the 3-position. This functional group can then participate in a cross-coupling reaction with a cyclopropylating agent. For instance, a palladium- or nickel-catalyzed coupling of a 3-halo-2,6-difluorobenzene derivative with a cyclopropylboronic acid or a cyclopropyl Grignard reagent could be employed. The choice of catalyst, ligand, and reaction conditions would be critical to ensure high efficiency and selectivity.

Another strategy involves the direct C-H cyclopropanation of a 2,6-difluorobenzene derivative. This modern approach, often catalyzed by rhodium or palladium, allows for the direct conversion of a C-H bond into a C-cyclopropyl bond. The directing group, if any, on the benzene ring would play a crucial role in achieving regioselectivity for the 3-position.

Furthermore, intramolecular cyclization reactions can be envisioned. For example, a suitably substituted 1,3-dihalo-propane derivative attached to the 3-position of the difluorobenzene ring could undergo an intramolecular Wurtz-type reaction to form the cyclopropyl ring.

The following table summarizes potential cyclopropanation methodologies:

| Methodology | Precursor | Reagents/Catalysts | Key Considerations |

| Cross-Coupling | 3-Halo-2,6-difluorobenzene derivative | Cyclopropylboronic acid/ester, Cyclopropyl Grignard reagent; Pd or Ni catalyst | Catalyst and ligand selection, reaction conditions to avoid side reactions. |

| Direct C-H Cyclopropanation | 2,6-Difluorobenzene derivative | Cyclopropanating agent (e.g., diazo compound), Rh or Pd catalyst | Regioselectivity, potential for multiple cyclopropanations. |

| Intramolecular Cyclization | 2,6-Difluorobenzene with a 3-(1,3-dihalopropyl) substituent | Strong base or reducing agent | Synthesis of the precursor, efficiency of the cyclization step. |

Green Chemistry Principles and Sustainable Synthesis Methods

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact and maximizing resource efficiency. Key considerations include the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

One of the primary goals in a green synthesis approach would be to reduce the number of synthetic steps, thereby minimizing waste generation. The development of a one-pot or tandem reaction sequence for the introduction of both the cyclopropyl and carboxyl groups would be highly desirable.

The choice of solvent is another critical factor. Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents would significantly improve the environmental profile of the synthesis. Additionally, catalyst selection plays a vital role. The use of highly efficient and recyclable catalysts, particularly those based on abundant and non-toxic metals, aligns with green chemistry principles.

Atom economy is also a key metric. Synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product are preferred. For instance, addition reactions are generally more atom-economical than substitution or elimination reactions.

Chemo-, Regio-, and Stereoselective Considerations

The synthesis of this compound requires precise control over chemo-, regio-, and stereoselectivity.

Chemoselectivity is crucial when dealing with multiple reactive sites on the aromatic ring and any functional groups present. For example, during a cyclopropanation reaction, the conditions must be chosen to avoid unwanted reactions with other parts of the molecule.

Regioselectivity is paramount in ensuring the cyclopropyl group is introduced specifically at the 3-position. The fluorine atoms at the 2- and 6-positions exert strong directing effects in electrophilic aromatic substitution reactions, which can be exploited to control the position of incoming groups. However, for nucleophilic or transition-metal-catalyzed reactions, the regioselectivity will be governed by different electronic and steric factors. The choice of starting material and reaction conditions is therefore critical for achieving the desired 3-substitution pattern.

Stereoselectivity is not a factor for the final product itself, as it does not possess any stereocenters. However, if any of the synthetic intermediates are chiral, controlling their stereochemistry might be necessary to ensure the efficiency of subsequent steps.

Process Optimization and Scalability

The transition from a laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization and scalability assessment. The primary goals are to improve yield, reduce costs, ensure safety, and maintain product quality at a larger scale.

Optimization of Reaction Conditions: This involves a systematic study of various reaction parameters, including temperature, pressure, reaction time, catalyst loading, and stoichiometry of reactants. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently identify the optimal set of conditions.

Catalyst Selection and Performance: For catalytic steps, the choice of catalyst is critical for scalability. An ideal catalyst for industrial production should be highly active, stable, easily separable from the reaction mixture, and ideally, recyclable. The cost of the catalyst is also a significant factor.

Purification and Isolation: Developing an efficient and scalable purification method is essential. This may involve crystallization, extraction, or chromatography. The goal is to obtain the final product with high purity while minimizing product loss and solvent usage.

Safety and Hazard Analysis: A thorough safety assessment of the entire process is mandatory. This includes identifying potential hazards associated with the reagents, intermediates, and reaction conditions, and implementing appropriate safety measures to mitigate risks.

Cost Analysis: A detailed cost analysis of the entire synthetic route is necessary to determine the economic viability of the process. This includes the cost of raw materials, energy, labor, and waste disposal.

The following table outlines key parameters for process optimization and scalability:

| Parameter | Objective | Methods |

| Yield | Maximize product output | Optimization of reaction conditions, catalyst screening |

| Purity | Meet quality specifications | Development of efficient purification methods |

| Cycle Time | Reduce production time | Process intensification, optimization of reaction kinetics |

| Cost | Minimize production expenses | Use of cheaper raw materials, catalyst recycling, energy efficiency |

| Safety | Ensure safe operation | Hazard analysis, implementation of safety protocols |

| Environmental Impact | Minimize waste and emissions | Green chemistry principles, waste treatment |

Chemical Reactivity and Derivatization of 3 Cyclopropyl 2,6 Difluorobenzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a wide range of functional analogues such as esters and amides. Its reactivity is also central to reduction and decarboxylation pathways.

Esterification Reactions and Synthesis of Ester Derivatives

Esters of 3-Cyclopropyl-2,6-difluorobenzoic acid can be synthesized through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible process, and the equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl halide, typically an acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. google.com This acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. google.com This method is generally faster and not reversible.

Another widely used method involves the use of coupling agents that activate the carboxylic acid in situ, facilitating its reaction with an alcohol. This approach is common in the synthesis of more complex esters.

| Reaction Type | Reagents | General Conditions |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with removal of water |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Inert solvent, often with catalytic DMF |

| Esterification via Acyl Halide | Alcohol, Base (e.g., Pyridine) | Inert solvent, typically at room temperature |

Amidation Reactions and Synthesis of Amide Derivatives

The synthesis of amide derivatives from this compound is a crucial transformation, often employed in the development of biologically active compounds. Similar to esterification, this can be achieved by first converting the carboxylic acid to its corresponding acyl chloride, followed by reaction with a primary or secondary amine. mdpi.comsemanticscholar.org

However, the most prevalent modern method for amide bond formation involves the use of peptide coupling reagents. mdpi.comsemanticscholar.org These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. This approach is favored for its mild reaction conditions and high yields. Common coupling systems include a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comsemanticscholar.org These additives help to suppress side reactions and increase the reaction rate. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. mdpi.comsemanticscholar.org

| Coupling Reagent System | Typical Solvent | General Conditions |

| EDCI / HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room temperature |

| DCC / DMAP | Dichloromethane (DCM) | Room temperature or 0 °C to room temperature |

| HATU / DIPEA | Dimethylformamide (DMF) | Room temperature |

Reduction and Decarboxylation Pathways

The carboxylic acid functionality of this compound can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of completely reducing the carboxylic acid to the corresponding benzyl (B1604629) alcohol. The reaction is usually performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous acidic workup to protonate the resulting alkoxide.

Decarboxylation, the removal of the carboxyl group, is generally difficult for aromatic carboxylic acids unless specific structural features are present. For halogenated benzoic acids, decarboxylation can be achieved under harsh conditions, such as heating at high temperatures (above 200°C) in a polar aprotic solvent. google.com The presence of multiple halogen substituents can influence the thermal stability and reactivity in such reactions. google.com More recent methods have explored radical decarboxylation under milder conditions, for instance, using photoredox catalysis, although the substrate scope for such reactions is specific. nih.govresearchgate.netnih.gov

Electrophilic Aromatic Substitution Reactions on the this compound Core

Electrophilic aromatic substitution (EAS) on the this compound ring is complex due to the competing directing effects of the four substituents. msu.eduyoutube.comyoutube.comlibretexts.orgyoutube.com The outcome of such a reaction depends on the interplay between the activating/deactivating and ortho-, para-/meta-directing properties of each group.

Fluorine atoms (at C2 and C6): Halogens are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho- and para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion).

Carboxylic acid group (-COOH at C1): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring both inductively and by resonance.

Cyclopropyl (B3062369) group (at C3): The cyclopropyl group is considered an activating group and an ortho-, para-director. Its strained sigma bonds have significant p-character, allowing them to donate electron density to the aromatic ring and stabilize the arenium ion intermediate, particularly when the positive charge is at the point of attachment.

The available positions for substitution are C4 and C5. The directing effects of the existing substituents on these positions are summarized below:

| Position | Directing Effect of F (at C2) | Directing Effect of F (at C6) | Directing Effect of -COOH (at C1) | Directing Effect of Cyclopropyl (at C3) | Overall Influence |

| C4 | para | meta | meta | ortho | Activated by cyclopropyl (ortho), deactivated by F (meta) and -COOH (meta) |

| C5 | meta | ortho | meta | para | Activated by cyclopropyl (para) and F (ortho), deactivated by -COOH (meta) |

Nucleophilic Aromatic Substitution Reactions on the this compound Core

The aromatic ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is due to the presence of two fluorine atoms, which can act as leaving groups, and the strong electron-withdrawing nature of both the fluorine atoms and the carboxylic acid group. These substituents make the aromatic ring electron-deficient and thus a good electrophile for attack by nucleophiles. libretexts.org

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is stabilized by the electron-withdrawing groups. For this reason, fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org

In the case of this compound, a nucleophile could potentially replace one of the fluorine atoms at the C2 or C6 position. The carboxylic acid group ortho to both fluorine atoms provides significant activation for this substitution. It is plausible that strong nucleophiles, such as alkoxides, thiolates, or amines, could displace one of the fluorine atoms under relatively mild conditions (e.g., heating in a polar aprotic solvent like DMSO or DMF). The substitution of one fluorine atom would likely deactivate the ring towards a second substitution.

Reactions Involving the Cyclopropyl Ring System

The cyclopropyl group is characterized by significant ring strain due to its 60° bond angles. wikipedia.org This strain endows it with unique chemical properties, sometimes resembling a carbon-carbon double bond. While generally stable, the cyclopropyl ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids, electrophiles, or under radical or transition-metal-catalyzed conditions. nih.govnih.gov

Ring-Opening Reactions

The cyclopropyl group, while strained, is generally stable under many synthetic conditions. cas.cnbeilstein-journals.org However, under specific circumstances, such as radical conditions or in the presence of certain transition metals, the three-membered ring can undergo cleavage. cas.cnresearchgate.net The presence of two fluorine atoms on the cyclopropane (B1198618) ring can increase the ring strain, potentially making it more susceptible to cleavage under radical conditions. cas.cn Reactions involving halogens at elevated temperatures can also induce ring-opening in highly fluorinated cyclopropanes to yield 1,3-dihalopolyfluoropropanes. nih.gov

Cyclopropanes bearing electron-accepting groups can act as electrophiles and undergo polar, ring-opening reactions with potent nucleophiles. nih.gov The thermodynamic driving force for these reactions is significantly enhanced by the release of over 100 kJ/mol of ring strain. nih.gov While specific studies on the ring-opening of this compound are not extensively detailed in the reviewed literature, the general reactivity patterns of substituted cyclopropanes suggest that such transformations are plausible under targeted conditions. For instance, aryl iodide catalysis can be used for the 1,3-oxidation and difluorination of cyclopropanes. nih.gov

Functionalization of the Cyclopropyl Moiety

Direct functionalization of the cyclopropyl ring in this compound, without inducing ring-opening, is a more nuanced process. The cyclopropyl group is not typically susceptible to standard electrophilic aromatic substitution conditions. However, strategies for the non-donor-acceptor functionalization of cyclopropanes have been developed, often involving radical or electrophilic addition mechanisms. nih.gov These methods could potentially be adapted to modify the cyclopropyl group in the target molecule, allowing for the introduction of new substituents and the generation of diverse analogues.

Transformations Involving the Fluorine Atoms

The fluorine atoms on the aromatic ring of this compound significantly influence its reactivity, primarily by activating the ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov The strong electron-withdrawing nature of fluorine renders the benzene (B151609) ring electron-poor, making it susceptible to attack by nucleophiles. masterorganicchemistry.commdpi.com

In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups, such as the other fluorine atom and the carboxylic acid, stabilizes this intermediate, thereby facilitating the reaction. masterorganicchemistry.com The substitution typically occurs at the positions ortho or para to the activating groups. masterorganicchemistry.commdpi.com

This reactivity allows for the selective replacement of one or both fluorine atoms with a variety of nucleophiles, as shown in the table below. This is a powerful method for introducing diverse functional groups onto the aromatic core.

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Amines (R-NH2) | Aminobenzoic acid derivatives | Base (e.g., K2CO3), Solvent (e.g., DMSO, DMF) | mdpi.com |

| Alkoxides (R-O-) | Alkoxybenzoic acid derivatives | Base (e.g., NaH), Solvent (e.g., THF, DMF) | masterorganicchemistry.com |

| Thiolates (R-S-) | Thioether derivatives | Base (e.g., K2CO3), Solvent (e.g., DMF) | nih.gov |

| Phenoxides (Ar-O-) | Aryloxybenzoic acid derivatives | Base, Solvent, Heat | nih.gov |

Interestingly, in the context of SNAr, fluoride (B91410) is often the best leaving group among the halogens. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine creates a more polarized C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are fundamental tools for C-C and C-heteroatom bond formation in modern organic synthesis. mdpi.com Derivatives of this compound can serve as substrates in these powerful transformations, typically after conversion of the carboxylic acid to a more suitable functional group (e.g., a halide or triflate) or by using the fluorine atoms as coupling sites under specific C-F activation conditions. ciac.jl.cn

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. audreyli.comnih.govkyushu-u.ac.jp Cyclopropylboronic acid and its derivatives are effective coupling partners for introducing the cyclopropyl motif onto various aromatic and heteroaromatic systems. audreyli.comnih.govresearchgate.net Conversely, if the benzoic acid derivative were converted to an aryl halide or triflate, it could be coupled with a range of organoboron reagents. The reaction is tolerant of numerous functional groups. audreyli.comnih.gov

Another key transformation is the Buchwald-Hartwig amination, which forms C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. researchgate.net This reaction would allow for the introduction of various amino groups onto the aromatic ring of a suitably derivatized this compound.

The table below summarizes potential cross-coupling reactions for derivatives of this compound.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide/Triflate + Organoboron reagent | Pd(OAc)2, Phosphine Ligand (e.g., SPhos, XPhos), Base | C-C | nih.govnih.gov |

| Buchwald-Hartwig | Aryl Halide/Triflate + Amine/Amide | Pd Catalyst, Phosphine Ligand, Base | C-N | researchgate.net |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | C-C (sp) | mdpi.com |

| Hiyama | Aryl Halide + Organosilane | Pd Catalyst, Fluoride Source | C-C | ciac.jl.cn |

Synthesis of Advanced Intermediates and Analogues from this compound

This compound serves as a crucial starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. nih.govnih.gov The unique combination of a cyclopropyl group (a common motif in pharmaceuticals known to modulate metabolic stability and binding affinity) and a difluorophenyl scaffold (which can enhance properties like lipophilicity and metabolic resistance) makes it an attractive building block. uzh.ch

Advanced Spectroscopic and Computational Elucidation of 3 Cyclopropyl 2,6 Difluorobenzoic Acid Structure and Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a detailed map of the molecular structure of 3-Cyclopropyl-2,6-difluorobenzoic acid, revealing the precise arrangement of and connectivity between its constituent atoms.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and cyclopropyl (B3062369) protons. The aromatic region is expected to show two multiplets due to the protons on the benzene (B151609) ring. The cyclopropyl group will exhibit a more complex set of signals in the aliphatic region, arising from the non-equivalent methylene (B1212753) and methine protons.

The proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding capabilities. The aromatic protons, H-4 and H-5, would likely appear as multiplets in the range of 7.0-7.5 ppm. The methine proton of the cyclopropyl group (H-7) is expected to be a multiplet further upfield, around 1.5-2.0 ppm, coupled to the adjacent methylene protons. The four methylene protons of the cyclopropyl ring (H-8 and H-9) will present as two distinct multiplets in the range of 0.6-1.2 ppm, a result of their diastereotopic nature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| COOH | >10 | br s | - |

| H-4 | 7.20-7.40 | m | - |

| H-5 | 7.00-7.20 | m | - |

| H-7 | 1.50-2.00 | m | - |

| H-8a, H-8b | 0.80-1.20 | m | - |

| H-9a, H-9b | 0.60-1.00 | m | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis: Aromatic and Aliphatic Carbons

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear between 110 and 165 ppm. The two carbons directly bonded to fluorine (C-2 and C-6) will show large carbon-fluorine coupling constants and are expected to be significantly downfield. The other aromatic carbons (C-1, C-3, C-4, and C-5) will have distinct chemical shifts influenced by the substituents. The aliphatic carbons of the cyclopropyl group will be observed at upfield chemical shifts, with the methine carbon (C-7) appearing around 15-25 ppm and the methylene carbons (C-8 and C-9) between 5 and 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165-175 |

| C-2, C-6 | 158-164 (d, ¹JCF) |

| C-1 | 112-118 (t) |

| C-3 | 135-145 (t) |

| C-4 | 128-135 |

| C-5 | 115-125 (d) |

| C-7 | 15-25 |

| C-8, C-9 | 5-15 |

Note: 'd' denotes a doublet and 't' a triplet due to C-F coupling. These are predicted values.

Fluorine-19 (¹⁹F) NMR Analysis: Fluoroaromatic Environment

The ¹⁹F NMR spectrum is a powerful tool for probing the electronic environment of the fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms at the C-2 and C-6 positions. This signal's chemical shift will be indicative of the electron-withdrawing nature of the carboxylic acid group and the electron-donating nature of the cyclopropyl group. The fluorine signal is expected to appear as a multiplet due to coupling with the aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For instance, it would show cross-peaks between the aromatic protons H-4 and H-5, and between the cyclopropyl methine proton H-7 and the methylene protons H-8 and H-9.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of H-4, H-5, H-7, H-8, and H-9 to their corresponding carbon signals C-4, C-5, C-7, C-8, and C-9.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity of the entire molecule. For example, correlations would be expected between the cyclopropyl methine proton (H-7) and the aromatic carbon C-3, and between the aromatic proton H-4 and the carbons C-2, C-3, and C-5.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Characterization

Vibrational spectroscopy provides insights into the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700-1730 cm⁻¹ would be characteristic of the C=O stretching of the carbonyl group. The C-F stretching vibrations are anticipated to appear as strong bands in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl group would be slightly lower, around 2900-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring stretching vibrations would give rise to strong signals in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-F bonds would also be Raman active.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Strong |

| C-H stretch (Cyclopropyl) | 2900-3000 | Moderate |

| C=O stretch (Carboxylic acid) | 1700-1730 | Moderate |

| C=C stretch (Aromatic) | 1400-1600 | Strong |

| C-F stretch | 1200-1300 | Moderate |

Mass Spectrometry: Fragmentation Pathways and Isotopic Signatures

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. The molecular ion peak ([M]⁺) would be observed at m/z corresponding to the molecular weight of this compound.

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Another characteristic fragmentation would be the loss of a fluorine atom (-F, M-19). The presence of the cyclopropyl group might lead to fragmentation pathways involving the loss of ethene (C₂H₄, M-28) from the cyclopropyl ring. The isotopic signature of the molecule would be dominated by the natural abundance of ¹³C.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a cornerstone technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with the chemical formula C₁₀H₈F₂O₂, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements, which are crucial for confirming the molecular formula of a synthesized compound and distinguishing it from isomers.

**Table 1: Theoretical Exact Mass Calculation for this compound (C₁₀H₈F₂O₂) **

| Element | Count | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | | | 198.049236 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, an MS/MS experiment would involve the isolation of its molecular ion ([M-H]⁻ or [M+H]⁺) followed by collision-induced dissociation. The resulting fragmentation pattern is characteristic of the molecule's structure. For benzoic acid derivatives, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavages related to the substituent groups. The fragmentation of the cyclopropyl and difluorobenzoyl moieties would yield specific product ions, allowing for the confirmation of the compound's connectivity.

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, C-H...F interactions)

The crystal structure of this compound would be significantly influenced by various intermolecular interactions. Similar to other benzoic acid derivatives, it is highly probable that the carboxylic acid groups would form centrosymmetric dimers through strong O-H···O hydrogen bonds. nih.govresearchgate.net These dimers are a common supramolecular synthon in carboxylic acids.

Furthermore, the presence of fluorine atoms allows for the formation of weaker C-H···F hydrogen bonds, which would play a crucial role in organizing the molecules into a three-dimensional lattice. nih.govnih.gov The packing arrangement would aim to maximize favorable intermolecular contacts, leading to a stable crystalline structure. Analysis of related difluorobenzoic acid structures reveals that molecules often pack in layers or stacks, held together by a combination of these interactions. nih.govresearchgate.net

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be dictated by the interplay of intramolecular and intermolecular forces. A key conformational feature would be the dihedral angle between the plane of the benzene ring and the carboxylic acid group. In many ortho-substituted benzoic acids, steric hindrance from the substituents forces the carboxylic acid group to twist out of the plane of the aromatic ring. researchgate.net For instance, in 2,6-difluorobenzoic acid, this dihedral angle is observed to be 33.70 (14)°. nih.govresearchgate.net A similar non-planar conformation would be expected for this compound. The orientation of the cyclopropyl group relative to the benzene ring would be another important conformational parameter determined from the crystallographic data.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly quantum mechanical methods, offers a powerful avenue for investigating the structural and electronic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying the properties of molecules. A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy conformation of the molecule in the gas phase. This would provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography.

DFT calculations can also elucidate the electronic structure of the molecule, including the distribution of electron density, molecular orbital energies, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. These calculations are valuable for understanding the molecule's reactivity and spectroscopic properties. For benzoic acid derivatives, various DFT functionals, such as B3LYP, M06-2X, and CAM-B3LYP, have been successfully employed to predict their properties. researchgate.net A thorough computational study would likely assess the performance of several functionals to ensure the reliability of the theoretical results. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-difluorobenzoic acid |

| Carbon monoxide |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), are frequently employed to simulate the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of molecules like this compound. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net For this compound, distinct signals are expected for the different chemical environments.

¹H-NMR: Protons on the cyclopropyl ring are expected to appear in the upfield region, while the aromatic protons will resonate in the downfield aromatic region. The carboxylic acid proton is typically a broad singlet at a significantly downfield chemical shift.

¹³C-NMR: The spectrum would show distinct signals for the carbons of the cyclopropyl group, the aromatic ring (including those bonded to fluorine and the carboxyl group), and the carbonyl carbon of the carboxylic acid, which is expected at the lowest field.

¹⁹F-NMR: The two equivalent fluorine atoms attached to the benzene ring are expected to produce a single resonance signal in a region characteristic of aromatic fluorine compounds. researchgate.net

Table 1: Predicted NMR Chemical Shift Regions for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Carboxylic Acid (-COOH) | > 10.0 (typically broad) |

| Aromatic (-CH-) | 7.0 - 8.5 | |

| Cyclopropyl (-CH-, -CH₂) | 0.5 - 2.0 | |

| ¹³C | Carbonyl (-C OOH) | 160 - 180 |

| Aromatic (C-F, C-C) | 110 - 160 | |

| Cyclopropyl (-CH-, -CH₂) | 5 - 30 | |

| ¹⁹F | Aromatic (C-F) | -110 to -130 |

Infrared (IR) Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations, which correspond to peaks in an IR spectrum. researchgate.net For this compound, key vibrational modes can be predicted to confirm its structural features.

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3200 - 2500 (broad) |

| C-H Stretch | Aromatic/Cyclopropyl | 3100 - 2850 |

| C=O Stretch | Carboxylic Acid | 1720 - 1680 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-F Stretch | Aryl Fluoride (B91410) | 1300 - 1100 |

| O-H Bend | Carboxylic Acid | 1440 - 1395 |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the substituted benzene ring. The precise absorption maxima (λmax) depend on the solvent environment, which can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely distributed over the electron-rich cyclopropyl-substituted benzene ring.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is expected to be localized over the electron-withdrawing carboxylic acid group and the difluorinated aromatic ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap implies lower kinetic stability and higher chemical reactivity.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net

Table 3: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / 2η | Propensity to accept electrons. |

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It helps in predicting sites for electrophilic and nucleophilic attack. The surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the EPS map is predicted to show the most negative potential (red) localized on the oxygen atoms of the carboxyl group, making them primary sites for interaction with electrophiles. researchgate.netresearchgate.net The highly acidic hydrogen of the hydroxyl group would be the region of highest positive potential (blue). The electronegative fluorine atoms would also contribute to negative potential on the ring surface, influencing intermolecular interactions.

Conformational Landscape and Energy Minima

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers, which correspond to minima on the potential energy surface. researchgate.net For this compound, the primary sources of conformational flexibility are the rotation around two key single bonds:

The C-C bond connecting the carboxylic acid group to the phenyl ring.

The C-C bond connecting the cyclopropyl group to the phenyl ring.

The steric hindrance caused by the two ortho-fluorine atoms and the adjacent cyclopropyl group significantly influences the preferred orientation of the carboxylic acid group. Computational methods are used to perform a systematic scan of the potential energy surface by rotating these bonds. This allows for the identification of all low-energy conformers and the determination of the global minimum energy structure, which is the most stable and populated conformation of the molecule under given conditions. researchgate.net For similar substituted benzoic acids, it has been shown that the planarity of the carboxylic acid group relative to the benzene ring is a critical factor in determining stability. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 3 Cyclopropyl 2,6 Difluorobenzoic Acid

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic methods are the cornerstone for the separation, identification, and quantification of 3-Cyclopropyl-2,6-difluorobenzoic acid from complex matrices. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a widely adopted technique.

High-Performance Liquid Chromatography (HPLC):

The analysis of this compound, often in the context of being an impurity in active pharmaceutical ingredients like Prasugrel, has been successfully achieved using RP-HPLC. These methods are designed to be specific, linear, precise, accurate, and robust, adhering to stringent validation guidelines.

A typical RP-HPLC method for the determination of this compound would involve a C18 or C8 stationary phase. The mobile phase is generally a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter that is optimized to ensure the proper ionization and retention of the acidic analyte. Gradient elution is often preferred to achieve better separation from other closely related compounds. Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophoric properties of the benzoic acid derivative.

| Parameter | Typical Conditions |

| Stationary Phase | Octadecyl silane (B1218182) (C18) or Octyl silane (C8), 5 µm particle size |

| Mobile Phase | A mixture of aqueous buffer (e.g., potassium dihydrogen orthophosphate) and organic solvent (e.g., acetonitrile) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV-Vis Detector (wavelength typically around 220-254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, although it is generally less common than HPLC for this type of polar, non-volatile compound. A significant challenge with GC analysis of carboxylic acids is their propensity for adsorption and peak tailing. To overcome this, a derivatization step is often necessary to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or silyl (B83357) ester. This derivatization enhances the chromatographic performance and allows for sensitive detection by the mass spectrometer.

The mass spectrometer provides high selectivity and sensitivity, enabling the identification and quantification of the analyte even at trace levels. The fragmentation pattern of the derivatized this compound in the mass spectrometer serves as a unique fingerprint for its unambiguous identification.

| Parameter | Typical Conditions |

| Derivatization | Esterification (e.g., with methanol and an acid catalyst) or silylation |

| Stationary Phase | Phenyl-substituted polysiloxane or similar mid-polarity phase |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Mass Spectrometer (monitoring characteristic fragment ions) |

Electrochemical Methods for Detection

Electrochemical methods offer a promising avenue for the sensitive and selective detection of electroactive compounds. While specific electrochemical methods for the direct detection and quantification of this compound are not extensively reported in the scientific literature, the electrochemical behavior of structurally similar compounds, such as other aromatic carboxylic acids, suggests potential applicability.

Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, could potentially be developed for its determination. These methods are based on the oxidation or reduction of the analyte at an electrode surface. The presence of the carboxylic acid group and the aromatic ring with electron-withdrawing fluorine atoms would influence the electrochemical properties of the molecule.

The development of a selective electrochemical sensor would likely involve the modification of the electrode surface with materials that can enhance the sensitivity and selectivity towards this compound. This could include the use of nanomaterials, polymers, or molecularly imprinted polymers. Further research is required to explore and validate specific electrochemical methods for the routine analysis of this compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of a powerful spectroscopic technique, are invaluable for the comprehensive analysis of complex samples containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS):

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly well-suited for the analysis of this compound in pharmaceutical and environmental matrices. These techniques offer exceptional sensitivity and selectivity. The liquid chromatograph separates the target analyte from other components in the sample, and the mass spectrometer provides mass-to-charge ratio information, which allows for highly specific detection and confirmation of the compound's identity.

In LC-MS/MS, a precursor ion corresponding to the analyte is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the signal-to-noise ratio, enabling very low detection limits.

| Parameter | Typical Conditions |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UPLC) for faster analysis and better resolution |

| Stationary Phase | Sub-2 µm particle size C18 or similar |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

The use of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) represents a state-of-the-art approach for the trace-level quantification of this compound.

Applications of 3 Cyclopropyl 2,6 Difluorobenzoic Acid in Advanced Materials and Chemical Synthesis

Role as a Building Block in Agrochemical Synthesis (e.g., herbicides, insecticides, fungicides)

While specific, commercialized agrochemicals directly synthesized from 3-cyclopropyl-2,6-difluorobenzoic acid are not widely documented in public literature, its structural motifs are hallmarks of modern agrochemical design. The constituent parts of the molecule suggest its potential as a key intermediate in the synthesis of next-generation herbicides, insecticides, and fungicides.

The cyclopropane (B1198618) ring is a well-established feature in potent insecticides, notably in the pyrethroid class, where it is crucial for biological activity. Similarly, the 2,6-difluorobenzoyl moiety is a known structural component in several insect growth regulators, such as Diflubenzuron and Lufenuron. nih.gov The combination of these groups in a single building block is therefore of significant interest for the discovery of new active ingredients. For instance, research into novel fungicides has explored compounds containing both cyclopropyl (B3062369) and fluorinated phenyl groups, such as 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, which has demonstrated fungicidal activity.

The table below outlines the key structural features of this compound and their relevance in the context of agrochemical synthesis.

| Structural Feature | Relevance in Agrochemicals | Potential Contribution |

| Cyclopropyl Group | Present in potent insecticides (e.g., pyrethroids); contributes to metabolic stability and target binding. | Introduction of a key pharmacophore for insecticidal activity. |

| 2,6-Difluorophenyl Moiety | Enhances biological activity, metabolic stability, and lipophilicity. A core component of several commercial insecticides. | Improvement of efficacy and pharmacokinetic properties of the final active ingredient. |

| Carboxylic Acid Group | Provides a versatile chemical handle for synthesizing amides, esters, and other derivatives common in agrochemical structures. | Enables facile chemical modification to optimize biological activity and formulation properties. |

Utilization in Specialty Chemical Manufacturing and Fine Chemicals

In the realm of specialty and fine chemicals, this compound serves as a high-value intermediate. fluorochem.co.uk Fine chemicals are pure, complex substances produced in relatively small quantities for specialized applications, and this acid is a prime example of a building block designed for such purposes.

Its utility stems from the carboxylic acid group, which allows for a wide array of chemical transformations, including:

Amidation: Reaction with amines to form amides, a common linkage in pharmaceuticals and other bioactive molecules.

Esterification: Conversion to esters, which can be used as intermediates or as final products in fragrances and specialty polymers.

Reduction: Transformation of the carboxylic acid to an alcohol, providing a different functional group for further synthesis.

Halogenation: Conversion to an acyl halide, creating a highly reactive intermediate for coupling reactions.

The manufacturing of fine chemicals often involves multi-step syntheses where unique building blocks are required to construct complex molecular targets. researchgate.net The presence of the stable and functionalized difluoro-cyclopropyl-phenyl core makes this acid a desirable starting material for creating novel compounds with specific, tailored properties for niche markets.

Precursor for Advanced Polymeric Materials and Liquid Crystals

The rigid and polar structure of this compound makes it a promising precursor for advanced materials, particularly liquid crystals and specialty polymers. The difluoroaryl motif is a key component in many modern liquid crystal displays (LCDs). beilstein-journals.orgnih.gov The two fluorine atoms ortho to the substituent create a strong dipole moment perpendicular to the main axis of the molecule, which can induce negative dielectric anisotropy—a critical property for advanced LCD technologies like vertical alignment (VA) displays. beilstein-journals.org

The incorporation of a cyclopropane ring can further enhance material properties by:

Increasing molecular rigidity and influencing mesophase behavior.

Modifying the packing of molecules in the liquid crystalline phase.

Altering the dielectric and optical properties of the final material.

While the direct use of this compound in commercial liquid crystals is not explicitly detailed, the synthesis of liquid crystals containing selectively fluorinated cyclopropanes is an active area of research. beilstein-journals.orgresearchgate.net This acid could be chemically modified—for instance, by converting the carboxyl group into an ester with a mesogenic alcohol—to produce molecules with liquid crystalline properties. The combination of its structural elements offers a pathway to materials with potentially novel and advantageous characteristics.

The table below summarizes the potential contributions of its structural features to advanced materials.

| Structural Feature | Relevance in Materials Science | Potential Application |

| Difluoroaryl Core | Induces strong dipole moments, leading to high dielectric anisotropy. | Precursor for negative dielectric anisotropy liquid crystals for VA-LCDs. |

| Cyclopropyl Group | Adds rigidity and can influence molecular packing and phase behavior. | Component in specialty polymers and liquid crystals with tailored thermal and optical properties. |

| Carboxylic Acid | Allows for incorporation into polymer chains (e.g., polyesters, polyamides) or attachment to other molecular fragments. | Monomer for high-performance polymers or synthetic handle for liquid crystal synthesis. |

Contributions to Complex Organic Molecule Synthesis

The carboxylic acid function is a versatile anchor for a variety of coupling reactions. For example, it can be readily converted into an amide via coupling with an amine, a fundamental reaction in the synthesis of many pharmaceutical candidates. The stability of the C-F bonds and the cyclopropane ring under many reaction conditions ensures that the core structure remains intact during subsequent synthetic transformations. This robustness makes it a reliable building block for constructing elaborate molecular architectures in fields such as medicinal chemistry and materials science. whiterose.ac.uk

Emerging Applications in Niche Chemical Technologies

While established applications are centered on its role as a synthetic intermediate, the unique combination of properties in this compound opens possibilities for its use in emerging technologies. The field of organo-fluorine chemistry continues to expand, finding new applications in areas from drug discovery to advanced electronics.

Potential future applications could leverage the specific electronic and steric properties of the molecule. For example, in medicinal chemistry, the difluorophenyl group is often used to block metabolic oxidation sites, while the cyclopropyl group can serve as a rigid scaffold or a bioisostere for other chemical groups. This makes the molecule an attractive starting point for fragment-based drug discovery programs. In materials science, its derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or as additives to modify the properties of fluoropolymers. As synthetic methodologies become more advanced, the demand for sophisticated and highly functionalized building blocks like this compound is expected to grow, paving the way for its use in new and innovative technologies.

Future Perspectives and Unexplored Avenues in 3 Cyclopropyl 2,6 Difluorobenzoic Acid Research

Development of Novel and Highly Efficient Synthetic Routes

Future synthetic strategies should prioritize green chemistry principles. dovepress.comtandfonline.com This includes the exploration of catalytic C-H activation/functionalization to directly install the cyclopropyl (B3062369) group or fluorine atoms onto a pre-existing scaffold, thereby reducing step counts and improving atom economy. researchgate.net The development of novel catalytic systems, potentially using earth-abundant metals, could replace stoichiometric reagents and minimize waste. eurekalert.org Furthermore, investigating flow chemistry processes could offer advantages in safety, scalability, and reaction control for hazardous steps like fluorination.

| Research Avenue | Objective | Potential Methodologies | Anticipated Benefits |

| Catalytic C-H Cyclopropylation | Direct introduction of the cyclopropyl group onto a difluorobenzoic acid scaffold. | Transition-metal catalysis (e.g., Pd, Rh, Cu), photoredox catalysis. | Reduced step count, improved atom economy. |

| Late-Stage Fluorination | Introduction of fluorine atoms in the final steps of the synthesis. | Development of selective electrophilic or nucleophilic fluorinating agents. mdpi.com | Increased molecular diversity from common intermediates. |

| Flow Chemistry Synthesis | Continuous manufacturing process for improved safety and scalability. | Microreactor technology for handling energetic or hazardous reactions. | Enhanced safety, better process control, easier scale-up. |

| Biocatalytic Approaches | Use of enzymes for specific transformations. | Engineered enzymes for selective fluorination or cyclopropylation. | High selectivity, mild reaction conditions, reduced environmental impact. |

Exploration of Unconventional Reactivity Profiles and Novel Derivatization Pathways

The interplay between the cyclopropyl group and the difluorinated aromatic ring offers a rich landscape for exploring novel chemical reactivity. The cyclopropyl group, with its high p-character C-C bonds, can act as a reactive handle for ring-opening reactions or participate in cycloadditions. nih.govresearchgate.net The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for certain transformations and influences the reactivity of the carboxylic acid group.

Future work should investigate:

Cyclopropyl Ring-Opening: Under thermal, photochemical, or catalytic conditions, the strained cyclopropyl ring could be opened to generate novel linear alkyl chains or participate in annulation reactions to build complex polycyclic systems. nih.gov

Selective C-F Bond Functionalization: While C-F bonds are typically strong, their selective activation and conversion into other functional groups could provide a powerful tool for late-stage derivatization, creating analogues that are otherwise difficult to synthesize.

Ortho-Lithiation and Functionalization: Directed ortho-metalation, guided by the carboxylic acid group, could enable the selective functionalization of the C-H bond between the fluorine atoms, a position that may be challenging to access through other means.

Photocatalysis: The unique electronic properties of the molecule could be exploited in photocatalytic reactions, such as decarboxylative couplings or radical-mediated transformations, to forge new bonds under mild conditions. youtube.com

Expansion into New Material Science Applications and Functional Materials

Fluorinated organic compounds are highly valued in material science for their unique properties, including high thermal stability, chemical inertness, and hydrophobicity. researchgate.net The incorporation of the rigid cyclopropyl moiety alongside the fluorine atoms in 3-Cyclopropyl-2,6-difluorobenzoic acid could lead to the development of novel functional materials.

Potential areas for exploration include:

Fluoropolymers: As a monomer or additive, this compound could be used to create specialty polymers with tailored properties such as low refractive index, low surface energy (for non-stick or hydrophobic coatings), and enhanced thermal stability. man.ac.uk

Liquid Crystals: The rigid, polar structure of the molecule makes it a candidate for incorporation into liquid crystal displays, where fluorinated compounds are often used to optimize dielectric anisotropy and viscosity.

Organic Electronics: Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where fluorination is a common strategy to tune electronic energy levels and improve device stability. researchgate.net

Graphene Functionalization: The compound could be used to modify graphene surfaces, creating fluorinated graphene materials with altered electronic and physical properties for applications in sensors or energy storage. man.ac.uk

Advanced Computational Modeling for Property Prediction and Rational Design

In silico techniques are indispensable tools in modern chemical research for accelerating the discovery and development of new molecules. mdpi.com Advanced computational modeling can be applied to this compound to predict its properties and guide the rational design of its derivatives for specific applications.

Future computational studies could focus on:

Quantum Chemical Calculations: Using Density Functional Theory (DFT), researchers can predict molecular geometries, electronic properties (HOMO/LUMO levels), and reaction energetics. nih.gov This can help in understanding the compound's reactivity and designing more efficient synthetic pathways.

Molecular Docking: For pharmaceutical applications, molecular docking simulations can predict the binding affinity and interaction modes of derivatives with biological targets, such as enzymes or receptors. nih.govmdpi.comstmjournals.com This allows for the prioritization of candidate molecules for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, it is possible to correlate structural features of a series of derivatives with their observed biological activity or material properties, enabling the design of new compounds with enhanced performance.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational behavior of the molecule and its derivatives, as well as their interactions with other molecules or materials, which is crucial for designing new polymers or functional materials.

| Computational Tool | Application Area | Predicted Properties/Insights |

| Density Functional Theory (DFT) | Synthesis & Reactivity | Reaction mechanisms, transition state energies, spectroscopic properties. |

| Molecular Docking | Drug Discovery | Binding modes, binding affinity to protein targets. mdpi.comnih.gov |

| QSAR | Rational Design | Correlation of molecular structure with activity/properties. |

| Molecular Dynamics (MD) | Material Science | Polymer chain conformations, interaction with surfaces, solvation properties. |

Sustainability and Circular Economy Considerations in Production and Use

Integrating principles of sustainability and the circular economy into the lifecycle of specialty chemicals is becoming increasingly critical. evonik.comdkshdiscover.com For this compound, this involves a holistic approach from synthesis to end-of-life.

Key future research avenues include:

Green Synthesis: As mentioned in section 7.1, developing synthetic routes that minimize waste, avoid toxic solvents and reagents, and utilize renewable feedstocks where possible is a primary goal. scienmag.com This aligns with the principles of green chemistry. dovepress.comtandfonline.com

Lifecycle Assessment (LCA): Conducting a comprehensive LCA would quantify the environmental impact of the compound's production and use, identifying hotspots for improvement.

Designing for Recyclability/Degradability: When designing polymers or materials from this compound, incorporating features that facilitate recycling or controlled biodegradation is essential for a circular economy. circular-chemical.org For example, designing polymers with cleavable linkages could allow for monomer recovery.

Waste Valorization: Investigating methods to convert byproducts from the synthesis into valuable chemicals would contribute to a more circular production process, treating waste as a resource. pwc.com The chemical industry is increasingly adopting circular economy strategies to minimize waste and enhance resource efficiency. dkshdiscover.com

By proactively addressing these future perspectives, the scientific community can unlock the full potential of this compound, paving the way for innovations in chemistry, medicine, and material science while adhering to the principles of sustainable development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.